![molecular formula C15H14Cl2N2O2 B1392646 Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate CAS No. 1242882-87-6](/img/structure/B1392646.png)
Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate
描述
Ethyl 3-chlorophenylacetate is an organochlorine compound with the chemical formula C10H11ClO2 . It is also known by other names, including ethyl 2-(3-chlorophenyl)acetate . This compound exhibits interesting properties and has potential applications in various fields .
Synthesis Analysis
The synthesis of ethyl 3-chlorophenylacetate involves the esterification of 3-chlorophenylacetic acid with ethyl alcohol . The reaction typically occurs under acidic conditions, resulting in the formation of the desired ester. The overall process is straightforward and well-established in organic chemistry .
Molecular Structure Analysis
The molecular structure of ethyl 3-chlorophenylacetate consists of an ethyl group attached to the carboxyl group of 3-chlorophenylacetic acid . The chlorine substitution on the phenyl ring imparts unique properties to the compound. The 2D and 3D structures can be visualized using molecular modeling tools .
Chemical Reactions Analysis
Ethyl 3-chlorophenylacetate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), nucleophilic substitution, and esterification. These reactions are essential for understanding its reactivity and potential applications .
Physical And Chemical Properties Analysis
科学研究应用
Synthesis of Potential Anticancer Agents
Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate has been investigated for its potential as an anticancer agent. A study by Temple et al. (1983) explored the synthesis of derivatives such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, evaluating their effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
Antimicrobial Activity Studies
Research by Mohammad et al. (2017) focused on synthesizing new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, studying their antimicrobial activity against various bacterial strains. This process involved reacting 6-methyl 2-thiouracil with ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate (Mohammad et al., 2017).
Synthesis of Heterocyclic Compounds
Roberts et al. (1994) conducted a study on the synthesis of various heterocyclic compounds, including 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, by reacting ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles. This research contributes to the broader understanding of the chemical properties and potential applications of these compounds (Roberts et al., 1994).
Synthesis and Characterization of Glycosides
El-Sayed et al. (2011) synthesized and characterized glycosides such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, examining their antitumor and antibacterial activities. This work highlights the potential of ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate derivatives in developing new medicinal compounds (El‐Sayed et al., 2011).
Corrosion Inhibition Studies
Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid. This research explores the relationship between molecular structure and inhibition efficiency, contributing to the understanding of corrosion prevention methods (Zarrouk et al., 2014).
属性
IUPAC Name |
ethyl 2-[4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-3-21-13(20)8-12-9(2)18-15(19-14(12)17)10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIYNRWMGAKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
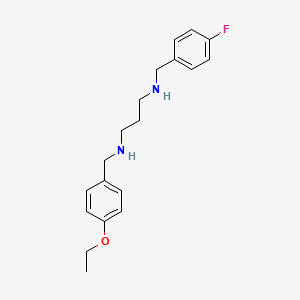
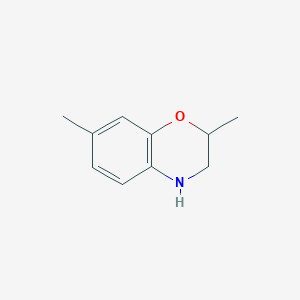
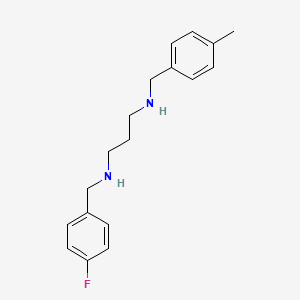
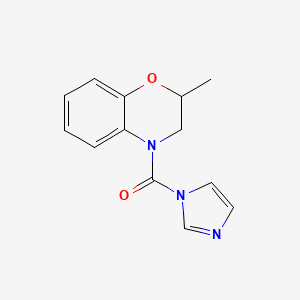
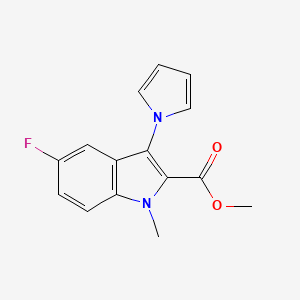
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
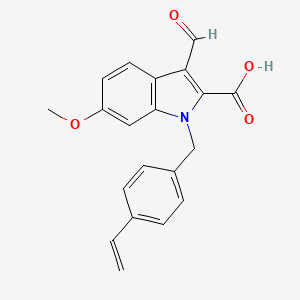
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
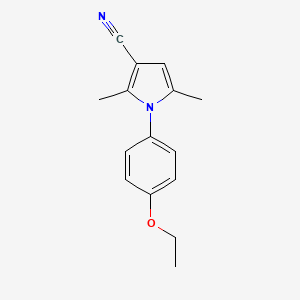
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)